molecular formula C17H27N5 B3014479 N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021059-91-5

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3014479
CAS RN: 1021059-91-5
M. Wt: 301.438
InChI Key: VUNLQSGVPCXFHK-UHFFFAOYSA-N
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Description

“N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods . The synthesis and anticancer activity studies of pyrazolo[3,4-d]pyrimidine structures inhibiting different key enzymes was described in several reports .


Molecular Structure Analysis

The molecular structure of “N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is available as a 2d Mol file or as a computed 3d SD file . The geometries of all the ligands were optimized using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-d]pyrimidines are complex and involve various mechanisms. For instance, the compounds were virtually screened for their inhibitory activity by docking into the active pocket of CDK2 .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) inhibition is an attractive strategy for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines.

Antibacterial Activity

Some pyrazolo[3,4-d]pyrimidines have been evaluated for their antibacterial properties. By varying substituents at positions N1, C4, and C6, researchers investigated their effects against Gram-positive bacterium Staphylococcus aureus and Gram-negative bacterium Escherichia coli . Further studies are needed to explore their potential as antibacterial agents.

In Vitro Anticancer Activity

Researchers have synthesized novel pyrazolo[3,4-d]pyrimidines and evaluated their in vitro anticancer activity. These compounds showed promise in inhibiting cancer cell growth and proliferation . Further investigations are ongoing to understand their mechanisms of action and potential clinical applications.

Purine Analog Activity

Pyrazolo[3,4-d]pyrimidines have attracted interest as purine analogs due to their diverse biological activities. These include anti-inflammatory, antiproliferative, and antifungal effects . Their potential as therapeutic agents warrants further exploration.

mTOR Pathway Inhibition

Compounds related to pyrazolo[3,4-d]pyrimidines have been studied in the context of mTOR (mammalian target of rapamycin) pathway inhibition. While rapalogs selectively inhibit mTORC1, newer compounds aim to target both mTORC1 and mTORC2 complexes, potentially enhancing anticancer efficacy .

Mechanism of Action

Target of Action

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the compound’s structural similarity to the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction results in the inhibition of CDK2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting cell proliferation . This action can lead to the induction of apoptosis in cancer cells .

Pharmacokinetics

The compound’s molecular weight of 1351267 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, leading to a decrease in tumor growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This indicates that the compound has a potent anti-proliferative effect on these cancer cell lines .

Future Directions

The future directions for “N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further optimization as anticancer agents . Additionally, these compounds could potentially be applied in the prevention and treatment of bacterial infections in cancer patients .

properties

IUPAC Name

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)21-16-15-12-20-22-17(15)19-13-18-16/h12-14H,1-11H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLQSGVPCXFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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